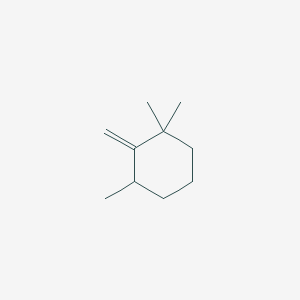
1,1,3-Trimethyl-2-methylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyl-2-methylidenecyclohexane is a chemical compound with the molecular formula C10H18. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and one methylene group attached to the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Trimethyl-2-methylidenecyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of 1,1,3-trimethylcyclohexane with methylene chloride in the presence of a strong base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-2-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1,3-Trimethyl-2-methylidenecyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-2-methylidenecyclohexane involves its interaction with various molecular targets. The presence of the methylene group allows it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2-Trimethylcyclohexane
- 1,2,3-Trimethylcyclohexane
- 1,3,3-Trimethylcyclohexene
Uniqueness
1,1,3-Trimethyl-2-methylidenecyclohexane is unique due to the presence of the methylene group, which imparts distinct reactivity compared to other trimethylcyclohexane derivatives. This structural feature allows it to undergo specific addition reactions that are not possible with its analogs .
Properties
CAS No. |
40514-66-7 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1,1,3-trimethyl-2-methylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8-6-5-7-10(3,4)9(8)2/h8H,2,5-7H2,1,3-4H3 |
InChI Key |
WVCGHSCRZZMFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


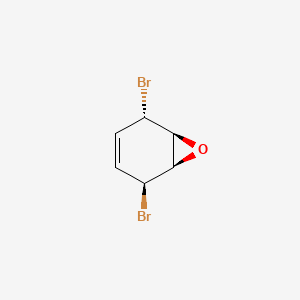
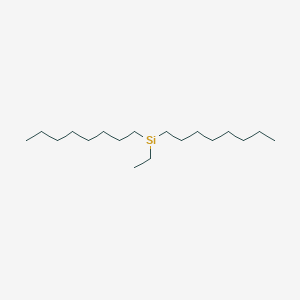
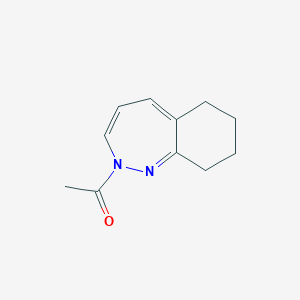


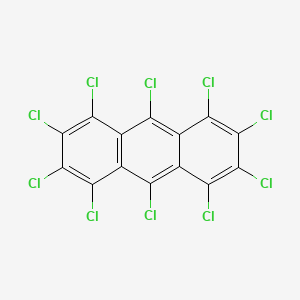
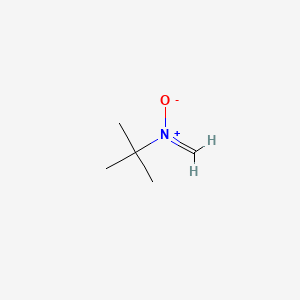
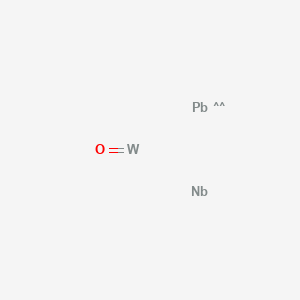
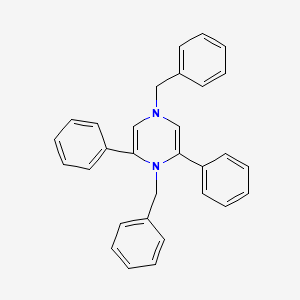
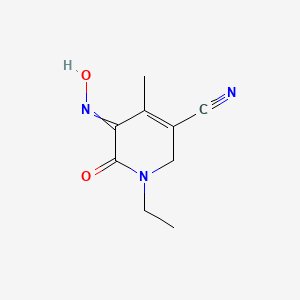
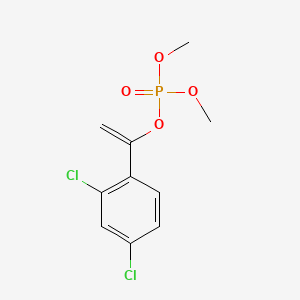
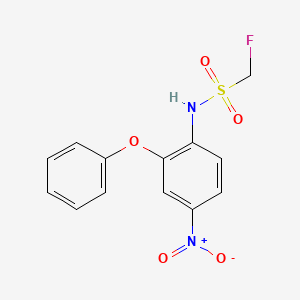
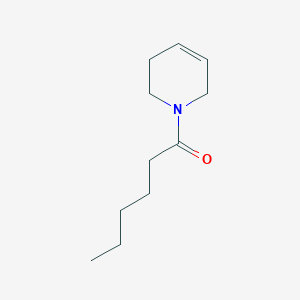
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
